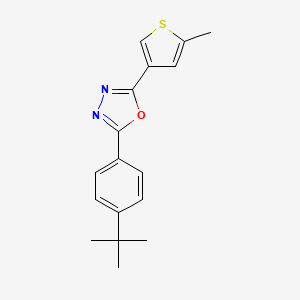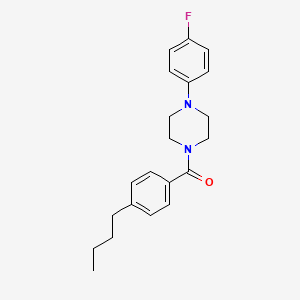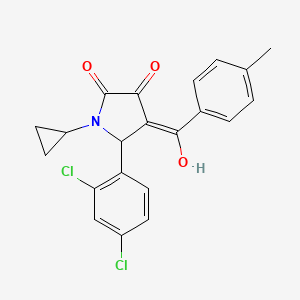![molecular formula C20H21NOS B4667588 2-[4-(dimethylamino)benzylidene]-6-(2-thienylmethylene)cyclohexanone](/img/structure/B4667588.png)
2-[4-(dimethylamino)benzylidene]-6-(2-thienylmethylene)cyclohexanone
Descripción general
Descripción
2-[4-(dimethylamino)benzylidene]-6-(2-thienylmethylene)cyclohexanone, also known as Dibenzoylmethane (DBM), is an organic compound with a yellow crystalline appearance. DBM has been studied extensively for its potential use in various scientific applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. DBM has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. DBM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and tumor growth. DBM has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DBM in lab experiments is its low toxicity and high solubility in organic solvents, making it easy to work with. However, one limitation is that DBM can be sensitive to light and air, which can affect its stability and purity.
Direcciones Futuras
There are many potential future directions for research on DBM. One area of interest is its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another area of interest is its potential use as a photosensitizer for photodynamic therapy, which involves using light to activate a photosensitizer that selectively kills cancer cells. Additionally, further research is needed to fully understand the mechanism of action of DBM and its potential interactions with other compounds.
Aplicaciones Científicas De Investigación
DBM has been studied for its potential use in various scientific applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as an inhibitor of tumor growth. DBM has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
(2E,6E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-(thiophen-2-ylmethylidene)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS/c1-21(2)18-10-8-15(9-11-18)13-16-5-3-6-17(20(16)22)14-19-7-4-12-23-19/h4,7-14H,3,5-6H2,1-2H3/b16-13+,17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISBRVIBVPLGKK-DISAMGIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=CS3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCC/C(=C\C3=CC=CS3)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-chloro-5-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine](/img/structure/B4667521.png)
![4-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4667530.png)

![3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde](/img/structure/B4667539.png)



![ethyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4667567.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4667581.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4667594.png)
![N-[3-(methylthio)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4667601.png)
